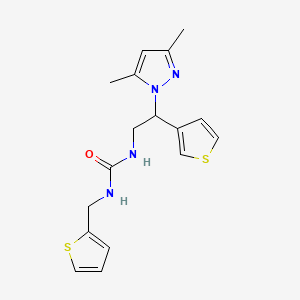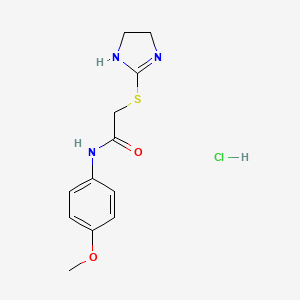![molecular formula C18H17ClN2O2S B2457129 N-(5-cloro-4-metilbenzo[d]tiazol-2-il)-4-isopropoxi benzamida CAS No. 906784-19-8](/img/structure/B2457129.png)
N-(5-cloro-4-metilbenzo[d]tiazol-2-il)-4-isopropoxi benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It has been synthesized and characterized for its anti-inflammatory properties .
Synthesis Analysis
The compound has been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound’s structure includes a benzothiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Aplicaciones Científicas De Investigación
Actividad antioxidante
Se ha descubierto que los derivados de tiazol, incluido el compuesto en cuestión, presentan actividad antioxidante . Los antioxidantes son sustancias que pueden prevenir o ralentizar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.
Actividad analgésica
Se ha informado de que los derivados de tiazol tienen propiedades analgésicas (alivian el dolor) . Esto los convierte en posibles candidatos para el desarrollo de nuevos fármacos analgésicos.
Actividad antiinflamatoria
La investigación ha demostrado que ciertos derivados de N-(benzo[d]tiazol-2-il)-2-[fenil(2-(piperidin-1-il) etilamino] benzamidas y N-(benzo[d]tiazol-2-il)-2-[fenil(2-morfolino) etilamino] benzamidas, que son similares al compuesto, tienen propiedades antiinflamatorias . La inflamación es una respuesta inmunitaria compleja y no específica del tejido vascular a estímulos como patógenos, toxinas, irritantes, contaminantes y células dañadas .
Actividad antimicrobiana
Se ha descubierto que los derivados de tiazol tienen propiedades antimicrobianas, lo que los hace efectivos contra una amplia gama de microorganismos .
Actividad antifúngica
Además de sus propiedades antimicrobianas, los derivados de tiazol también presentan actividad antifúngica, proporcionando otra vía para posibles aplicaciones médicas .
Actividad antiviral
Se ha descubierto que los derivados de tiazol tienen propiedades antivirales . Esto los convierte en posibles candidatos para el desarrollo de nuevos fármacos antivirales.
Actividad diurética
Se ha informado de que los derivados de tiazol tienen propiedades diuréticas . Los diuréticos ayudan al cuerpo a eliminar el exceso de agua y sal.
Actividad antitumoral o citotóxica
Se ha descubierto que los derivados de tiazol tienen propiedades antitumorales o citotóxicas . Esto sugiere que podrían utilizarse en el desarrollo de nuevos tratamientos contra el cáncer.
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that thiazole derivatives can interact with various targets and pathways to exert their effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, they can inhibit the COX enzymes, thereby affecting the production of thromboxane, prostaglandins, and prostacyclin . These compounds play crucial roles in inflammation and pain sensation, among other physiological processes.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide. For instance, the solubility of the compound in various solvents can affect its absorption and distribution in the body . .
Propiedades
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-10(2)23-13-6-4-12(5-7-13)17(22)21-18-20-16-11(3)14(19)8-9-15(16)24-18/h4-10H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMZZMWNEPQKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2457046.png)



![N-(3-chloro-4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2457052.png)


![5-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2457056.png)


![N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2457065.png)
![5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2457066.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2457067.png)

